molecular formula C12H22N2O B14523133 5-(2-Methoxyethyl)-1,2-di(propan-2-yl)-1H-imidazole CAS No. 62773-29-9

5-(2-Methoxyethyl)-1,2-di(propan-2-yl)-1H-imidazole

Cat. No.: B14523133
CAS No.: 62773-29-9
M. Wt: 210.32 g/mol
InChI Key: CGVHJIWPOXJICE-UHFFFAOYSA-N
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Description

5-(2-Methoxyethyl)-1,2-di(propan-2-yl)-1H-imidazole is a chemical compound with a unique structure that includes an imidazole ring substituted with methoxyethyl and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyethyl)-1,2-di(propan-2-yl)-1H-imidazole typically involves the reaction of imidazole derivatives with appropriate alkylating agents. One common method involves the alkylation of imidazole with 2-methoxyethyl chloride and isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyethyl)-1,2-di(propan-2-yl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl or isopropyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like DMF or acetonitrile.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives with different functional groups.

Scientific Research Applications

5-(2-Methoxyethyl)-1,2-di(propan-2-yl)-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyethyl)-1,2-di(propan-2-yl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Di(propan-2-yl)-1H-imidazole: Lacks the methoxyethyl group, which may result in different chemical and biological properties.

    5-(2-Hydroxyethyl)-1,2-di(propan-2-yl)-1H-imidazole: The presence of a hydroxyethyl group instead of methoxyethyl can alter its reactivity and solubility.

    5-(2-Methoxyethyl)-1,2-di(ethyl)-1H-imidazole: Substitution of isopropyl groups with ethyl groups can affect the compound’s steric and electronic properties.

Uniqueness

5-(2-Methoxyethyl)-1,2-di(propan-2-yl)-1H-imidazole is unique due to the presence of both methoxyethyl and isopropyl groups, which confer specific steric and electronic characteristics. These features can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

CAS No.

62773-29-9

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

5-(2-methoxyethyl)-1,2-di(propan-2-yl)imidazole

InChI

InChI=1S/C12H22N2O/c1-9(2)12-13-8-11(6-7-15-5)14(12)10(3)4/h8-10H,6-7H2,1-5H3

InChI Key

CGVHJIWPOXJICE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(N1C(C)C)CCOC

Origin of Product

United States

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